N-(2-aminoethyl)-N-methylethanesulfonamide
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Overview
Description
N-(2-aminoethyl)-N-methylethanesulfonamide is an organic compound that belongs to the class of amines It is characterized by the presence of an amino group attached to an ethyl chain, which is further connected to a methylethanesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-aminoethyl)-N-methylethanesulfonamide typically involves the reaction of N-methylethanesulfonamide with ethylenediamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This involves the use of a reactor system where the reactants are continuously fed into the reactor, and the product is continuously removed. This method offers advantages such as improved reaction efficiency, better control over reaction conditions, and reduced production costs.
Chemical Reactions Analysis
Types of Reactions
N-(2-aminoethyl)-N-methylethanesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form primary amines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Primary amines.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
N-(2-aminoethyl)-N-methylethanesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein modification.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of N-(2-aminoethyl)-N-methylethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with the active site of enzymes, leading to inhibition of enzyme activity. Additionally, the sulfonamide group can interact with various biological molecules, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
- N-(2-aminoethyl)-N-methylbenzenesulfonamide
- N-(2-aminoethyl)-N-methylpropanesulfonamide
- N-(2-aminoethyl)-N-methylbutanesulfonamide
Uniqueness
N-(2-aminoethyl)-N-methylethanesulfonamide is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of both an amino group and a sulfonamide group allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research and industrial applications.
Properties
Molecular Formula |
C5H14N2O2S |
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Molecular Weight |
166.24 g/mol |
IUPAC Name |
N-(2-aminoethyl)-N-methylethanesulfonamide |
InChI |
InChI=1S/C5H14N2O2S/c1-3-10(8,9)7(2)5-4-6/h3-6H2,1-2H3 |
InChI Key |
DNMOUBIHDMXETG-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)N(C)CCN |
Origin of Product |
United States |
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